molecular formula C18H13ClF3N3O B12581700 1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea CAS No. 581810-08-4

1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea

Cat. No.: B12581700
CAS No.: 581810-08-4
M. Wt: 379.8 g/mol
InChI Key: DKQJYWYDCNOSGF-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the reaction of 4-chloro-3-trifluoromethyl-benzyl bromide with isoquinoline derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-trifluoromethyl-benzyl)-3-isoquinolin-5-yl-urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For instance, it may bind to a particular enzyme’s active site, altering its activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)benzyl bromide: Shares the trifluoromethyl and chloro substituents but lacks the isoquinoline moiety.

    4-Chloro-3-(trifluoromethyl)benzaldehyde: Contains similar substituents but differs in the functional group and overall structure.

Properties

CAS No.

581810-08-4

Molecular Formula

C18H13ClF3N3O

Molecular Weight

379.8 g/mol

IUPAC Name

1-[[4-chloro-3-(trifluoromethyl)phenyl]methyl]-3-isoquinolin-5-ylurea

InChI

InChI=1S/C18H13ClF3N3O/c19-15-5-4-11(8-14(15)18(20,21)22)9-24-17(26)25-16-3-1-2-12-10-23-7-6-13(12)16/h1-8,10H,9H2,(H2,24,25,26)

InChI Key

DKQJYWYDCNOSGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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